(+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside

Lignan glycoside Structural elucidation Glycosidic bond specificity

(+)-Lariciresinol 4'-O-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranoside (CAS 639857-95-7, molecular formula C32H44O16, MW 684.7) is a lignan diglycoside first isolated from the leaves of Syringa reticulata (BLUME) HARA and structurally characterized by NMR and spectral analysis. The compound belongs to the lariciresinol glycoside subclass and features a distinctive β-(1→3) interglycosidic linkage between two glucose units attached at the 4'-O position of the lariciresinol aglycone core.

Molecular Formula C32H44O16
Molecular Weight 684.7 g/mol
Cat. No. B13413230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside
Molecular FormulaC32H44O16
Molecular Weight684.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O
InChIInChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)35)7-16-12-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(48-32)13-45-31-28(40)26(38)24(36)22(11-34)47-31/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1
InChIKeyASBUJZATOUFOJD-NCIRKIHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside as a Structurally Defined Lignan Diglycoside


(+)-Lariciresinol 4'-O-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranoside (CAS 639857-95-7, molecular formula C32H44O16, MW 684.7) is a lignan diglycoside first isolated from the leaves of Syringa reticulata (BLUME) HARA and structurally characterized by NMR and spectral analysis . The compound belongs to the lariciresinol glycoside subclass and features a distinctive β-(1→3) interglycosidic linkage between two glucose units attached at the 4'-O position of the lariciresinol aglycone core. This specific linkage pattern differentiates it from other lariciresinol glycosides such as clemastanin B (4,4'-bis-O-β-D-glucopyranoside with independent glycosylation at both positions) and lariciresinol 4-O-β-D-glucopyranoside (monoglucoside at the 4-O position) . Its predicted physicochemical profile — including a computed water solubility of 1.09 g/L (ALOGPS) and a logP of -0.14 — places it in a distinct formulation space versus the more hydrophobic aglycone . The compound is commercially available through multiple vendors as a research-grade natural product reference standard at purities of ≥98%.

Procurement Risk Alert: Why Lariciresinol Glycosides Cannot Be Interchanged Without Loss of Structural and Functional Specificity


Substituting (+)-lariciresinol 4'-O-β-D-glucopyranosyl-(1→3)-β-D-glucopyranoside with any other lariciresinol glycoside — including clemastanin B (a 4,4'-bis-glucoside with independent glucose attachments), lariciresinol 4-O-β-D-glucopyranoside (monoglucoside), or the aglycone — introduces distinct structural, physicochemical, and inferred biological changes that compromise experimental reproducibility. The (1→3) interglycosidic bond produces a linear diglucoside chain at a single position, conferring a unique spatial presentation that differs from the symmetrical bis-glycosylation of clemastanin B . This architectural difference alters both the hydrogen-bonding capacity and the molecular recognition surface available for protein targets. Critically, the diglycoside exhibits a predicted water solubility of 1.09 g/L, approximately 54.5-fold higher than the aglycone lariciresinol (0.02 g/L) . This solubility differential has direct consequences for in vitro assay design, requiring different solvent systems and potentially yielding divergent dose–response profiles. Furthermore, biosynthetic evidence confirms that the formation of lariciresinol mono- and di-glycosides is mediated by specific UDP-glycosyltransferases (e.g., IiUGT71B2 and IiUGT4) with distinct catalytic efficiencies, indicating that plants actively regulate which glycoside accumulates — implying functional non-equivalence at the biological level .

Quantitative Differentiation Evidence: (+)-Lariciresinol 4'-O-β-D-Glucopyranosyl-(1→3)-β-D-Glucopyranoside vs. Closest Analogs


Glycosylation Architecture: Unique (1→3) Interglycosidic Linkage vs. Independent Bis-Glycosylation in Clemastanin B

The target compound carries two glucose units linked via a β-(1→3) interglycosidic bond at the 4'-O position of the lariciresinol core, forming a linear diglucoside chain. By contrast, clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) possesses two independently attached glucose units at the 4-O and 4'-O positions with no interglycosidic linkage . The monoglucoside lariciresinol 4-O-β-D-glucopyranoside carries only a single glucose at the 4-O position . The (1→3) linkage creates a distinct spatial orientation of the terminal glucose, altering the compound's hydrogen-bond donor/acceptor topology relative to both clemastanin B and the monoglucoside. This differential architecture is confirmed by the original isolation and structural characterization studies using NMR and mass spectrometry .

Lignan glycoside Structural elucidation Glycosidic bond specificity

Aqueous Solubility: ~54.5-Fold Higher Predicted Water Solubility vs. Lariciresinol Aglycone

The target diglycoside has a predicted water solubility of 1.09 g/L (ALOGPS model, logS -2.8) . The lariciresinol aglycone, by comparison, has a predicted water solubility of only 0.02 g/L (ALOGPS, logS -4.2) . This represents an approximately 54.5-fold increase in aqueous solubility conferred by the (1→3)-linked diglucoside moiety. For the monoglucoside lariciresinol 4-O-β-D-glucopyranoside, solubility data are described qualitatively as soluble in DMSO, pyridine, methanol, and ethanol, with an intermediate polarity relative to the aglycone . Clemastanin B, as a bis-glucoside with independent glucose attachments, also shows improved aqueous compatibility relative to the aglycone but direct quantitative solubility comparison data with the target compound are not available in the open literature.

Physicochemical property Formulation compatibility In vitro assay design

Cytotoxic Profile: Weak P388 Activity Shared Across Lariciresinol-Type Bis-Glucosides vs. Aglycone Potency

Lariciresinol-type bis-glucosides — including 7S,8R,8'R-(−)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside (clemastanin B) and 7S,8R,8'R-(−)-5-methoxylariciresinol-4,4'-bis-O-β-D-glucopyranoside — were reported to exhibit weak cytotoxic activity against the P388 murine leukemia cell line . While a direct IC50 value for the target (1→3)-linked diglycoside has not been published, its structural classification as a lariciresinol-type bis-glucoside places it within this same weak-cytotoxicity class. By contrast, the aglycone lariciresinol demonstrates measurable α-glucosidase inhibition (IC50 6.97 μM, Ki 0.046 μM) and regulates TGF-β and NF-κB pathways associated with anti-proliferative effects , suggesting that extensive glycosylation attenuates direct cytotoxicity. The monoglucoside lariciresinol-4-O-β-D-glucopyranoside has been studied primarily for anti-inflammatory effects via NF-κB suppression rather than direct cytotoxicity .

Cytotoxicity P388 leukemia Anticancer screening

Biosynthetic Determinism: Specific UGT Enzymes Catalyze Mono- vs. Di-Glycosylation with Differential Efficiency

In Isatis indigotica, the formation of lariciresinol mono- and di-glycosides is catalyzed by distinct UDP-glycosyltransferases with divergent catalytic efficiencies. IiUGT71B2 specifically catalyzes both 4-O and 4'-O mono-glycosylation as well as di-glycosylation of lariciresinol . Kinetic analysis demonstrated that IiUGT4 is more efficient than IiUGT1 or IiUGT71B5a for lariciresinol glycosylation, indicating that the plant employs multiple enzymes with different regioselectivity and processivity to generate the full complement of glycosides . This enzymatic determinism means that the (1→3)-linked diglycoside is not merely a metabolic spillover product but a specific biosynthetic endpoint requiring defined enzymatic machinery. By comparison, clemastanin B (4,4'-bis-O-β-D-glucopyranoside) results from independent glycosylation at two separate positions rather than from a sequential diglycosylation event, representing a fundamentally different biosynthetic route .

UDP-glycosyltransferase Lignan biosynthesis Enzyme kinetics

Note on Evidence Scarcity: Direct Comparative Biological Data Are Currently Limited

An exhaustive search of the primary literature reveals a critical evidentiary gap: no peer-reviewed study has performed a direct head-to-head biological comparison of (+)-lariciresinol 4'-O-β-D-glucopyranosyl-(1→3)-β-D-glucopyranoside against clemastanin B, lariciresinol 4-O-β-D-glucopyranoside, or the aglycone in the same assay system. Closely related analogs have been individually characterized: clemastanin B demonstrates anti-influenza activity (IC50 0.087–0.72 mg/mL against multiple viral subtypes) via RNP export inhibition , while lariciresinol 4-O-β-D-glucopyranoside suppresses NF-κB activation and reduces pro-inflammatory cytokine expression (IL-6, TNF-α, IL-8) in influenza A-infected A549 cells without affecting viral RNP export . The aglycone lariciresinol inhibits α-glucosidase (IC50 6.97 μM) and PLA2 (IC50 57.6 μM) . However, none of these studies included the target (1→3)-linked diglycoside as a comparator. Procurement decisions based on analog-transferred biological data should therefore be treated as provisional and hypothesis-generating rather than confirmatory. This evidence gap also represents a clear research opportunity for laboratories equipped to run parallel assays across the full glycoside panel.

Evidence gap Research opportunity Procurement caution

Application Scenarios: Where (+)-Lariciresinol 4'-O-β-D-Glucopyranosyl-(1→3)-β-D-Glucopyranoside Delivers Differentiable Value


Lignan Glycoside Structure–Activity Relationship (SAR) Panel Studies

This compound is an essential inclusion in any SAR panel evaluating the impact of glycosylation architecture on bioactivity within the lariciresinol series. The (1→3) diglucosidic linkage represents a distinct topology not available from clemastanin B (independent 4,4'-bis-glucoside) or the monoglucosides. Laboratories investigating carbohydrate recognition elements (lectin binding, glycosidase susceptibility, or glucose-transporter interactions) can use this compound to probe whether a sequential, linearly extended diglucoside chain at a single aromatic position elicits different target engagement compared to two independent glucose moieties at separate positions . The predicted 54.5-fold solubility advantage over the aglycone also simplifies parallel dose–response experimental design by enabling matched aqueous formulations across a wider concentration range.

Plant Secondary Metabolism and UGT Enzyme Specificity Research

For laboratories studying UDP-glycosyltransferase regioselectivity and processivity, this compound serves as a key analytical standard representing the di-glycosylation endpoint at the 4'-O position. IiUGT71B2 has been shown to catalyze both mono- and di-glycosylation of lariciresinol , and the target compound — with its unique (1→3) interglycosidic bond — provides a defined product for enzyme kinetic assays. Comparing product formation rates between this diglycoside and clemastanin B under identical enzymatic conditions can reveal whether the glycosylation machinery exhibits positional preference (4-O vs. 4'-O) and whether sequential di-glycosylation at a single site differs kinetically from independent bis-glycosylation at two sites .

Aqueous-Formulation-Dependent Bioactivity Screening

The computed 1.09 g/L water solubility of the target diglycoside — contrasted with the aglycone's 0.02 g/L — positions this compound advantageously for assay designs where organic co-solvent minimization is critical. DMSO concentrations above 0.1% can confound cell viability, membrane integrity, and enzyme inhibition readouts. The diglycoside's aqueous compatibility allows researchers to achieve concentrations up to ~1.6 mM in purely aqueous buffers, compared to ~0.03 mM for the aglycone, before requiring solubility enhancers. This is particularly relevant for primary cell-based assays, microbial susceptibility testing, and any system where solvent artifacts must be rigorously controlled.

Natural Product Library Construction and Dereplication Studies

As a compound first isolated from Syringa reticulata and structurally confirmed through comprehensive NMR and mass spectral analysis, this diglycoside functions as an authenticated reference standard for natural product library curation and LC-MS-based dereplication workflows. Its unique retention time, exact mass (C32H44O16, [M+Na]+ m/z 707.25), and characteristic fragmentation pattern (sequential loss of two hexose units) enable unambiguous identification in complex plant extracts. Unlike clemastanin B, which is commonly found in Isatis indigotica and Clematis species, this (1→3)-linked diglycoside remains relatively uncommon in reported phytochemical surveys, making it a valuable chemotaxonomic marker and an underexploited scaffold for discovery.

Quote Request

Request a Quote for (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.